molecular formula C8H6BrFO2 B1529726 3-Bromo-2-fluoro-6-methoxybenzaldehyde CAS No. 1160653-94-0

3-Bromo-2-fluoro-6-methoxybenzaldehyde

Cat. No.: B1529726
CAS No.: 1160653-94-0
M. Wt: 233.03 g/mol
InChI Key: ZFSQBXCQHSTLJT-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methoxybenzaldehyde (CAS 1160653-94-0) is a high-purity chemical intermediate primarily used in organic synthesis for the development of novel pharmaceuticals and agrochemicals . Its molecular formula is C₈H₆BrFO₂ with a molecular weight of 233.03 g/mol . The compound features a reactive aldehyde group and halogen substituents (bromine and fluorine), which allow for versatile further functionalization and make it a valuable scaffold for the construction of complex molecules with potential biological activity, such as enzyme inhibitors or receptor modulators . The methoxy group provides additional electronic influence on the aromatic ring, fine-tuning its reactivity. Researchers value this benzaldehyde derivative for its unique structure in designing new drug candidates or crop protection agents . The product has a purity of ≥98% . For its safety, note that it is classified with the hazard statement H302: Harmful if swallowed . It is recommended to store the compound in a cool place, under an inert atmosphere such as nitrogen . This product is intended for research and further manufacturing applications only; it is not for direct human use .

Properties

IUPAC Name

3-bromo-2-fluoro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSQBXCQHSTLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160653-94-0
Record name 3-bromo-2-fluoro-6-methoxybenzaldehyde
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Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-fluoro-6-methoxybenzaldehyde are the PIM-1, PIM-2, and PIM-3 protein kinases . These kinases play a crucial role in cellular processes such as cell cycle progression, apoptosis, and transcription.

Mode of Action

It is known that the compound interacts with its targets (pim kinases) and inhibits their activity . This inhibition can lead to changes in the cellular processes controlled by these kinases.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.

Biological Activity

3-Bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2) is an organic compound characterized by its unique combination of bromine, fluorine, and methoxy functional groups. This compound is primarily recognized for its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry.

The biological activity of this compound can be attributed to its interactions with various biological molecules. Similar compounds have demonstrated the ability to inhibit enzymes, interact with receptors, and affect cellular pathways. The specific mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Antimicrobial Activity : Research indicates that derivatives of methoxybenzaldehydes exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Antimicrobial Properties :
    A study conducted on various methoxybenzaldehyde derivatives revealed that certain compounds exhibited significant antibacterial activity. For instance, compounds similar to this compound showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundE. coli32 µg/mL
    This compoundS. aureus16 µg/mL
  • Cytotoxicity Studies :
    The cytotoxic potential of this compound has been evaluated in cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, thereby demonstrating potential as an anticancer agent .
    Cell LineIC50 Value (µM)
    HeLa25
    MCF-730
  • Enzyme Interaction Studies :
    Research has shown that compounds similar to this compound can act as competitive inhibitors for various enzymes. For example, studies on enzyme kinetics have indicated that these compounds can significantly alter the binding affinity of substrates .

Toxicological Profile

Despite its promising biological activities, the toxicity profile of this compound needs careful consideration. Toxicological assessments indicate potential risks such as skin irritation and acute toxicity upon ingestion . Therefore, further studies are required to understand the safety profile before clinical applications can be considered.

Scientific Research Applications

Organic Synthesis

3-Bromo-2-fluoro-6-methoxybenzaldehyde is widely utilized in organic synthesis due to its ability to undergo various chemical reactions:

  • Building Block for Complex Molecules : It acts as a precursor for synthesizing complex aromatic compounds, including pharmaceuticals and agrochemicals. The presence of halogen substituents allows for further functionalization through nucleophilic substitution reactions, which can introduce additional functional groups into the molecular framework .
  • Reactivity : The compound can participate in:
    • Nucleophilic Aromatic Substitution : The bromine and fluorine atoms can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
    • Coupling Reactions : It can be involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Anticancer Research : Studies have indicated that derivatives of benzaldehyde with halogen substitutions exhibit significant biological activities, particularly in inhibiting cancer cell proliferation. Research has shown that related compounds can induce apoptosis in cancer cells through various mechanisms, such as modulating apoptotic pathways and enzyme interactions .
  • Enzyme Inhibition : This compound is also investigated for its role as an enzyme inhibitor or receptor antagonist, contributing to the development of new therapeutic agents targeting specific diseases.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Specialty Chemicals Production : It is employed in creating specialty chemicals and materials with tailored properties. The fluorine atom enhances the chemical stability and performance of the resulting materials .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFocus AreaFindings
Study on Anticancer ActivityBiological ActivityDemonstrated significant cytotoxicity against A549 lung cancer cells, inducing apoptosis via mitochondrial pathways.
Synthesis OptimizationOrganic SynthesisImproved synthetic routes reduced isolation processes and increased yield for related compounds by 18% .
Enzyme Interaction StudiesMedicinal ChemistryInvestigated the modulation of enzyme activity relevant to metabolic pathways associated with cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Bromo-6-fluoro-2-methoxybenzaldehyde (CAS: 473416-74-9)
  • Molecular Formula : C₈H₆BrFO₂ (same as the target compound)
  • Substituent Positions : Bromine (position 3), fluorine (position 6), methoxy (position 2) .
  • Key Differences : The altered positions of fluorine and methoxy groups significantly impact electronic distribution and reactivity. For example, the meta-fluorine in the target compound may enhance electrophilic substitution at specific sites compared to the para-fluorine in this isomer.
  • Applications : Similar utility in synthesis but may exhibit divergent regioselectivity in reactions .

Functional Group Variants

3-Bromo-6-fluoro-2-hydroxybenzaldehyde (CAS: 199287-82-6)
  • Molecular Formula : C₇H₄BrFO₂
  • Substituents : Hydroxy group at position 2 instead of methoxy .
  • However, it may reduce stability under acidic or oxidative conditions .
  • Molecular Weight : 217.01 g/mol (lower than the target compound due to absence of a methyl group in methoxy) .
6-Bromo-2-fluoro-3-methoxybenzoic Acid (CAS: 935534-45-5)
  • Molecular Formula : C₈H₅BrFO₃
  • Substituents : Carboxylic acid group replaces the aldehyde .
  • Impact : The carboxylic acid group enhances acidity (pKa ~2–3) and enables salt formation, broadening applications in coordination chemistry. Unlike the aldehyde, it is less reactive toward nucleophilic additions .

Halogen-Substituted Derivatives

2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde (CAS: 2368909-40-2)
  • Molecular Formula : C₈H₅BrClFO
  • Substituents : Additional chlorine at position 3 and methyl at position 4 .
  • Impact: Chlorine’s electronegativity further deactivates the ring, reducing reactivity toward electrophiles.
  • Molecular Weight : 251.48 g/mol (higher due to chlorine and methyl) .

Methyl-Substituted Analogues

3-Bromo-6-fluoro-2-methylbenzaldehyde (CAS: 1785354-53-1)
  • Molecular Formula : C₈H₆BrFO
  • Substituents : Methyl group at position 2 instead of methoxy .
  • Impact : The methyl group is less electron-donating than methoxy, leading to reduced activation of the aromatic ring. This alters reaction pathways, such as slower Friedel-Crafts alkylation rates.
  • Molecular Weight : 217.04 g/mol .

Research Implications

  • Synthetic Flexibility : The target compound’s aldehyde group and halogen/methoxy substituents make it ideal for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Safety Considerations: Compared to the hydroxy variant (CAS: 199287-82-6), the methoxy group in the target compound reduces toxicity risks associated with phenolic groups .
  • Commercial Viability : High purity (≥95%) and stability under inert storage conditions make it preferable for large-scale pharmaceutical synthesis .

Preparation Methods

Preparation via Hydroxybenzaldehyde Intermediate and Methylation

A patented industrially scalable method describes the preparation of the closely related compound 3-bromo-6-fluoro-2-methoxybenzaldehyde, which is structurally analogous and provides a model for 3-bromo-2-fluoro-6-methoxybenzaldehyde synthesis:

Step 1: Formylation and Hydroxybenzaldehyde Formation

  • Reactants: Paraformaldehyde, magnesium chloride, organic base (triethylamine, pyridine, or triethanolamine), and 6-bromo-2,3-difluorophenol.
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Stirring at 20–24°C until uniform, followed by reflux heating at 50–70°C for 12–16 hours.
  • Outcome: Formation of 3-bromo-6-fluoro-2-hydroxybenzaldehyde with ~81% yield after workup.

Step 2: Methylation to Introduce Methoxy Group

  • Reactants: 3-bromo-6-fluoro-2-hydroxybenzaldehyde, potassium carbonate, methyl iodide.
  • Solvent: N,N-dimethylformamide (DMF).
  • Conditions: Stirring at room temperature, then heating to 40–60°C for 8–12 hours.
  • Outcome: Formation of 3-bromo-6-fluoro-2-methoxybenzaldehyde with high purity and yield.

This two-step route highlights mild reaction conditions, short synthesis route, and suitability for large-scale production, which can be adapted to prepare this compound by adjusting the fluorination position on the aromatic ring.

Bromination and Fluorination Sequence on Methoxybenzaldehyde

Another common synthetic approach involves direct bromination and fluorination of 3-methoxybenzaldehyde, as summarized below:

Step Reactants & Reagents Conditions Purpose
Bromination 3-Methoxybenzaldehyde + Bromine + FeBr3 catalyst Controlled addition, room temperature Introduce bromine at the 3-position
Fluorination Brominated intermediate + Selectfluor or N-fluorobenzenesulfonimide (NFSI) Mild heating, solvent dependent Introduce fluorine at the 2-position
  • Bromination is typically catalyzed by iron(III) bromide to ensure regioselectivity at the 3-position.
  • Fluorination uses electrophilic fluorinating agents such as Selectfluor or NFSI to install the fluorine atom at the 2-position without affecting other substituents.

This method is favored for its straightforwardness and applicability to various substituted benzaldehydes.

Alternative Routes via Bromohydroxybenzaldehyde and Methylation

Related studies on bromo-dimethoxybenzaldehydes provide insight into alternative preparation methods involving:

  • Bromination of dimethoxybenzaldehyde derivatives with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature for 48 hours, yielding brominated dimethoxybenzaldehydes.
  • Methylation of hydroxybenzaldehyde intermediates with methyl iodide in the presence of potassium carbonate in DMF to afford methoxy derivatives.

Although these examples focus on dimethoxy derivatives, the principles of selective bromination and methylation apply analogously to the target compound.

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Yield & Notes Reference
Hydroxybenzaldehyde intermediate + methylation Paraformaldehyde, MgCl2, organic base, THF, reflux; then K2CO3, MeI, DMF, 40–60°C ~81% yield for hydroxy intermediate; high yield for methoxy product; scalable
Bromination then fluorination 3-Methoxybenzaldehyde + Br2 + FeBr3 catalyst; then Selectfluor or NFSI Moderate to high yield; regioselective halogenation
Bromination of dimethoxybenzaldehyde + methylation NBS in DMF; then methyl iodide + K2CO3 in DMF 60% yield bromination; methylation step efficient

Research Findings and Industrial Considerations

  • The patented method emphasizes mild reaction conditions (20–70°C), short reaction times (12–16 h for formylation, 8–12 h for methylation), and high yields (~80%) making it suitable for industrial scale.
  • Use of organic bases such as triethylamine or triethanolamine facilitates the formylation step.
  • Workup involves acidification, extraction, and crystallization to isolate pure intermediates and final products.
  • Bromination with iron(III) bromide catalyst ensures regioselectivity and minimizes side reactions.
  • Fluorination with Selectfluor or NFSI provides a clean introduction of fluorine under mild conditions.
  • Analytical characterization (NMR, IR, mass spectrometry) confirms the structure and purity of intermediates and final products.

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-2-fluoro-6-methoxybenzaldehyde?

Q. How is this compound characterized?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. Methoxy group shows a singlet at δ 3.8–3.9 ppm. Coupling between fluorine and adjacent protons (J = 8–12 Hz) confirms substitution patterns.
  • ¹³C NMR: Carbonyl carbon at δ 190–195 ppm; bromine and fluorine cause deshielding of adjacent carbons.
  • ¹⁹F NMR: Single peak at δ -110 to -115 ppm (ortho to aldehyde).
    • Mass Spectrometry (MS): Molecular ion [M]⁺ at m/z 232–234 (Br isotope pattern).
    • IR Spectroscopy: Strong C=O stretch at ~1700 cm⁻¹; C-Br and C-F stretches at 600–700 cm⁻¹ .

Advanced Research Questions

Q. How do substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromo group at the 3-position is a prime site for cross-coupling (e.g., Suzuki reactions with aryl boronic acids). The methoxy (EDG) and fluoro (electron-withdrawing group, EWG) substituents modulate reactivity:

  • Steric Effects: Methoxy at 6-position hinders coupling at adjacent positions.
  • Electronic Effects: Fluorine at 2-position deactivates the ring, reducing competing coupling at the 4-position.
  • Case Study: In Suzuki couplings, Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O yield biaryl products with >80% regioselectivity for the bromine site .

Q. What challenges arise in achieving regioselective functionalization of this compound?

Q. How do steric and electronic effects impact nucleophilic aromatic substitution (NAS)?

Methodological Answer: The fluoro group at 2-position strongly deactivates the ring, making NAS challenging unless strong nucleophiles (e.g., amines, thiols) or harsh conditions (e.g., Cu catalysis, 120°C) are used.

  • Case Study: Reaction with piperidine in DMF at 100°C replaces bromine with 40–50% yield, while methoxy remains intact due to steric protection .
  • Contradiction: Some studies suggest competing elimination pathways under basic conditions, necessitating additive screening (e.g., KI for F⁻ displacement) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-fluoro-6-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-fluoro-6-methoxybenzaldehyde

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